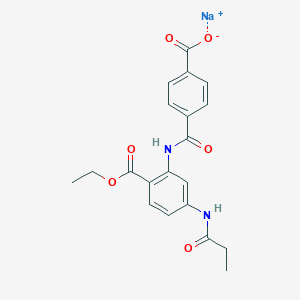

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wurde berichtet, dass es die Freisetzung von Histamin und Leukotrienen aus Mastzellen effektiver hemmt als Disodiumacromoglycat oder Tranilast . Diese Verbindung wird hauptsächlich zur Behandlung von Atemwegserkrankungen wie Asthma eingesetzt.

Herstellungsmethoden

Die Synthese von Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz umfasst mehrere Schritte:

Kombination von 4-Nitroanthranilsäure mit Terephthalsäure: Diese Reaktion wird durch das Halbesterchlorid erleichtert, gefolgt von Hydrolyse, um die Nitrodisäure zu erhalten.

Katalytische Hydrierung: Die Nitrodisäure wird dann katalytisch hydriert, um die Aminodisäure zu erzeugen.

Amidierung und selektive Halbesterifizierung: Die Aminodisäure wird durch einen Oxazinon-Typ-Zwischenprodukt einer Amidierung und selektiven Halbesterifizierung unterzogen, der durch Alkoholyse unter basischen Bedingungen zu der freien Säureform von Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz geöffnet wird.

Vorbereitungsmethoden

The synthesis of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt involves several steps:

Combination of 4-nitroanthranilic acid with terephthalic acid: This reaction is facilitated by the half ester chloride, followed by hydrolysis to yield the nitro diacid.

Catalytic hydrogenation: The nitro diacid is then catalytically hydrogenated to produce the amino diacid.

Amidation and selective half-esterification: The amino diacid undergoes amidation and selective half-esterification through an oxazinone-type intermediate, which is opened by alcoholysis under basic conditions to afford the free acid form of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt.

Analyse Chemischer Reaktionen

Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionsbedingungen nicht umfassend dokumentiert sind.

Substitutionsreaktionen: Sie kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Carboxybenzamido- und Propionamidbenzoatgruppen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Wasserstoff für die katalytische Hydrierung und Alkohole für die Veresterung. Für den Alkoholyse-Schritt werden oft basische Bedingungen benötigt.

Hauptprodukte: Das Hauptprodukt ist die freie Säureform von Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit der Stabilisierung von Mastzellen und der Hemmung der Histaminfreisetzung befassen.

Medizin: Es wird hauptsächlich auf sein Potenzial zur Behandlung von Atemwegserkrankungen wie Asthma untersucht.

Industrie: Sein potenzieller Einsatz in der pharmazeutischen Industrie zur Entwicklung neuer Antiallergika wird untersucht.

Wirkmechanismus

Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz übt seine Wirkung durch Stabilisierung von Mastzellen und Hemmung der Freisetzung von Histamin und Leukotrienen aus. Die Verbindung interagiert mit Beta-2-Rezeptoragonisten und verstärkt deren relaxierende Wirkung auf die glatte Trachealmuskulatur. Diese synergistische Interaktion deutet darauf hin, dass die Kombination von Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz und Beta-2-Rezeptoragonisten therapeutische Vorteile bei der Behandlung von Asthma bronchiale bieten könnte .

Wirkmechanismus

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt exerts its effects by stabilizing mast cells and inhibiting the release of histamine and leukotrienes. The compound interacts with beta 2-receptor agonists, enhancing their relaxant effects on tracheal smooth muscle. This synergistic interaction suggests that the combination of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt and beta 2-receptor agonists may provide therapeutic advantages in treating bronchial asthma .

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz wird mit anderen Mastzellenstabilisatoren wie Disodiumacromoglycat und Tranilast verglichen. Während alle drei Verbindungen die Histaminfreisetzung hemmen, wurde berichtet, dass Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz effektiver ist. Ähnliche Verbindungen umfassen:

Disodiumacromoglycat: Ein bekannter Mastzellenstabilisator, der zur Behandlung von Asthma und allergischen Erkrankungen eingesetzt wird.

Tranilast: Eine weitere Antiallergika-Verbindung, die die Freisetzung chemischer Mediatoren aus Mastzellen hemmt.

Ketotifen: Ein Mastzellenstabilisator und Antihistaminikum, das zur Vorbeugung von Asthmaanfällen und allergischen Reaktionen eingesetzt wird.

Ethyl-2-(4-Carboxybenzamido)-4-Propionamidbenzoat-Natriumsalz zeichnet sich durch seine höhere Wirksamkeit bei der Hemmung der Freisetzung von Histamin und Leukotrienen aus Mastzellen aus .

Eigenschaften

CAS-Nummer |

124391-91-9 |

|---|---|

Molekularformel |

C20H19N2NaO6 |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate |

InChI |

InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |

InChI-Schlüssel |

IHDNHCGUVSXZNF-UHFFFAOYSA-M |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Isomerische SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Kanonische SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Key on ui other cas no. |

124391-91-9 |

Synonyme |

AM 682 AM-682 ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.